furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
CAS No.: 1448124-57-9
Cat. No.: VC4402795
Molecular Formula: C18H19NO4S
Molecular Weight: 345.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448124-57-9 |
|---|---|
| Molecular Formula | C18H19NO4S |
| Molecular Weight | 345.41 |
| IUPAC Name | [3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(furan-3-yl)methanone |
| Standard InChI | InChI=1S/C18H19NO4S/c20-18(13-8-9-23-12-13)19-14-6-7-15(19)11-17(10-14)24(21,22)16-4-2-1-3-5-16/h1-5,8-9,12,14-15,17H,6-7,10-11H2 |
| Standard InChI Key | ZGXGZDUXSKZUGI-UHFFFAOYSA-N |
| SMILES | C1CC2CC(CC1N2C(=O)C3=COC=C3)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Synthesis and Potential Synthetic Routes
The synthesis of complex organic compounds like furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multi-step reactions. These may include:
-
Coupling Reactions: To form the methanone linkage between the azabicyclo framework and the furan ring.
-
Sulfonylation: To introduce the phenylsulfonyl group.
-
Ring Formation: To construct the azabicyclo framework.
Given the lack of specific synthesis details for this compound, general methods for similar compounds involve careful selection of reagents and conditions to ensure stereoselectivity and efficiency.
Potential Biological Activities
Compounds with azabicyclo frameworks and sulfonyl groups often exhibit a range of biological activities, including:
-
Enzyme Inhibition: The sulfonyl group can interact with enzymes, potentially inhibiting their activity.
-
Receptor Binding: The bicyclic structure may allow for binding to specific receptors, influencing various physiological processes.
| Biological Activity | Potential Mechanism |
|---|---|
| Enzyme Inhibition | Sulfonyl group interactions with enzyme active sites. |
| Receptor Binding | Azabicyclo framework binding to specific receptors. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume